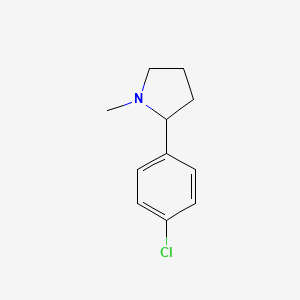![molecular formula C14H18N2O2S B13052295 Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylamine source.
Esterification: The final step is the esterification of the resulting intermediate with ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the opening of the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amides or thioesters.
Applications De Recherche Scientifique
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(2-chlorobenzo[D]thiazol-5-YL)acetate
- Ethyl 2-(dimethylamino)-2-(2-fluorobenzo[D]thiazol-5-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This methyl group can affect the compound’s lipophilicity, making it more or less permeable to cell membranes compared to its analogs.
Propriétés
Formule moléculaire |
C14H18N2O2S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3 |
Clé InChI |
AYNWWOVCYVLPJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


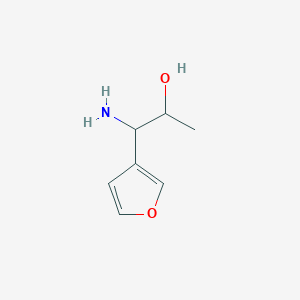
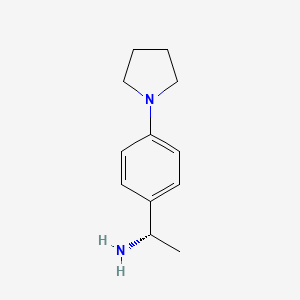

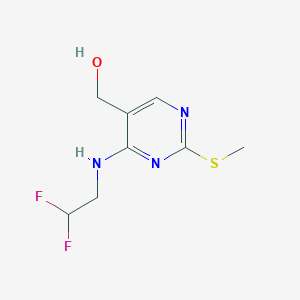

![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)
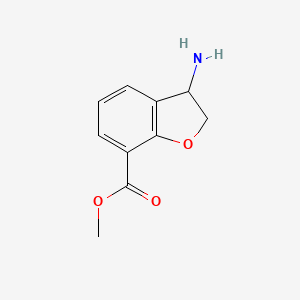
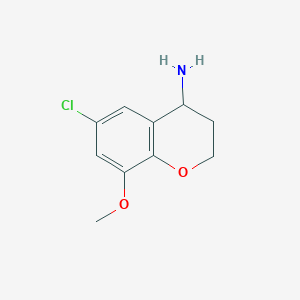
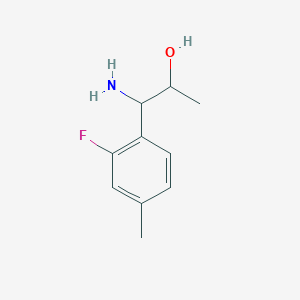
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
